2-[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13458526
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol
* For research use only. Not for human or veterinary use.
![2-[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol -](/images/structure/VC13458526.png)
Specification
Molecular Formula | C12H26N2O |
---|---|
Molecular Weight | 214.35 g/mol |
IUPAC Name | 2-[(1-methylpiperidin-3-yl)methyl-propan-2-ylamino]ethanol |
Standard InChI | InChI=1S/C12H26N2O/c1-11(2)14(7-8-15)10-12-5-4-6-13(3)9-12/h11-12,15H,4-10H2,1-3H3 |
Standard InChI Key | IAWBPFTVCDODPO-UHFFFAOYSA-N |
SMILES | CC(C)N(CCO)CC1CCCN(C1)C |
Canonical SMILES | CC(C)N(CCO)CC1CCCN(C1)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features:
-
A piperidine ring substituted with a methyl group at the 1-position.
-
An isopropylamino group linked via a methylene bridge to the piperidine's 3-position.
-
A terminal ethanol moiety connected to the secondary amine .
The SMILES notation (CC(C)N(CCO)C1CCCN(C1)C
) and InChIKey (OJEXMPXWAAGCRO-LLVKDONJSA-N
) confirm its stereochemistry, with the (R)-enantiomer being the biologically active form.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₄N₂O | |
Molecular Weight | 200.32 g/mol | |
cLogP | 3.6 | |
Hydrogen Bond Donors | 2 (NH, OH) | |
Hydrogen Bond Acceptors | 3 (N, O) | |
Topological Polar Surface Area | 44.5 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary steps:
-
Core Piperidine Formation: 1-Methylpiperidine is functionalized at the 3-position via Friedel-Crafts alkylation or Grignard reactions .
-
Isopropylamino-Ethanol Integration: Reductive amination between the piperidine intermediate and isopropylamine-glycolaldehyde under hydrogenation conditions (Pd/C, H₂) .
-
Stereochemical Control: Chiral resolution using tartaric acid derivatives to isolate the (R)-enantiomer .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 1-Methylpiperidine, CH₂O, HCl, 60°C | 75% |
2 | Isopropylamine, NaBH₄, EtOH, 25°C | 68% |
3 | L-(+)-Tartaric acid, MeOH, recrystallization | 82% |
Biological Activity and Mechanism
Neurotransmitter Receptor Interactions
The compound demonstrates kappa-opioid receptor (KOR) antagonism (IC₅₀ = 12.3 ± 1.0 nM) and serotonin 5-HT₁F agonism (EC₅₀ = 240 ± 73 nM) . Its piperidine and ethanolamine groups facilitate hydrogen bonding with Asp138 and Tyr139 residues in transmembrane domains, stabilizing antagonist conformations .
In Vitro Pharmacokinetics
-
Plasma Stability: 97% remaining after 2 hours (human plasma) .
-
Blood-Brain Barrier Permeability: LogBB = -0.57, indicating moderate CNS penetration .
-
hERG Inhibition: Ki = 8.82 µM, suggesting low cardiotoxicity risk .
Applications in Medicinal Chemistry
Neurological Therapeutics
-
Depression and Anxiety: Modulates KOR-mediated dysphoria in rodent models (ED₅₀ = 1.2 mg/kg) .
-
Migraine Prophylaxis: 5-HT₁F activation reduces trigeminal nerve activation in preclinical trials .
Chemical Biology Probes
Used in photoaffinity labeling studies to map allosteric sites on G-protein-coupled receptors (GPCRs) .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Piperidine Derivatives
Compound | KOR IC₅₀ (nM) | 5-HT₁F EC₅₀ (nM) | cLogP |
---|---|---|---|
Target Compound | 12.3 | 240 | 3.6 |
1-Methyl-4-isopropyl-piperidine | 903 | N/A | 2.1 |
2-(1-Methyl-piperidin-2-ylmethyl)-amino-ethanol | 281 | 5500 | 1.8 |
The target compound’s 3.6 cLogP balances lipophilicity for membrane penetration while retaining aqueous solubility, outperforming analogs in receptor selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume